

"Ethyl 2-methyl-2-(pyridin-3-YL)propanoate as a pharmaceutical intermediate"

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Compound of Interest

Compound Name: Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

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Application Notes and Protocols: Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate is a heterocyclic carboxylic acid ester with potential as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the pyridin-3-yl moiety, a common feature in numerous bioactive molecules, combined with the 2-methylpropanoate scaffold, suggests its utility in developing novel therapeutics. Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties.^{[1][2][3]} This document provides an overview of its potential applications, a detailed synthetic protocol, and relevant physicochemical data.

Physicochemical Data

A summary of the key physicochemical properties of **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate** is presented in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
IUPAC Name	Ethyl 2-methyl-2-(pyridin-3-yl)propanoate
Appearance	Expected to be a colorless to pale yellow oil or solid
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
CAS Number	Not available

Potential Pharmaceutical Applications

While specific pharmaceutical applications of **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate** are not extensively documented, its structural motifs are present in several classes of therapeutic agents. This suggests its potential as a valuable intermediate for the synthesis of:

- **Anti-inflammatory Agents:** The 2-arylpropanoic acid scaffold is a hallmark of the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known drugs like ibuprofen and naproxen.[4][5] By hydrolysis of the ethyl ester to the corresponding carboxylic acid, this intermediate could be used to generate novel NSAID candidates.
- **Enzyme Inhibitors:** Pyridine carboxylic acid derivatives are known to interact with various biological targets, acting as enzyme inhibitors.[3] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and π - π stacking interactions within enzyme active sites.[3]
- **Antimicrobial Agents:** The pyridine nucleus is a common feature in many antimicrobial compounds.[2] Derivatives of this intermediate could be explored for their potential antibacterial or antifungal activities.
- **Central Nervous System (CNS) Agents:** The pyridinyl moiety is present in a number of CNS-active drugs. Further functionalization of **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate** could lead to the development of novel agents targeting neurological disorders.

Synthetic Protocol: Palladium-Catalyzed α -Arylation

The synthesis of **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate** can be achieved via a palladium-catalyzed α -arylation of an ester enolate with a halopyridine.^{[5][6][7]} This method is a powerful tool for the formation of α -aryl esters. A representative protocol is detailed below.

Reaction Scheme:

3-Bromopyridine + Ethyl 2-methylpropanoate $\xrightarrow{\text{(Pd Catalyst, Ligand, Base)}}$ **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate**

Materials and Reagents:

Reagent/Material	Molar Equiv.	Notes
3-Bromopyridine	1.0	Starting material
Ethyl 2-methylpropanoate	1.5	Substrate
Palladium(II) Acetate (Pd(OAc) ₂)	0.02	Catalyst
Buchwald Ligand (e.g., SPhos)	0.04	Ligand for the palladium catalyst
Lithium bis(trimethylsilyl)amide (LiHMDS)	1.4	Strong base to generate the ester enolate
Toluene	-	Anhydrous solvent
Diethyl Ether	-	For workup
Saturated aq. NH ₄ Cl	-	For workup
Brine	-	For workup
Anhydrous MgSO ₄	-	For drying
Silica Gel	-	For column chromatography

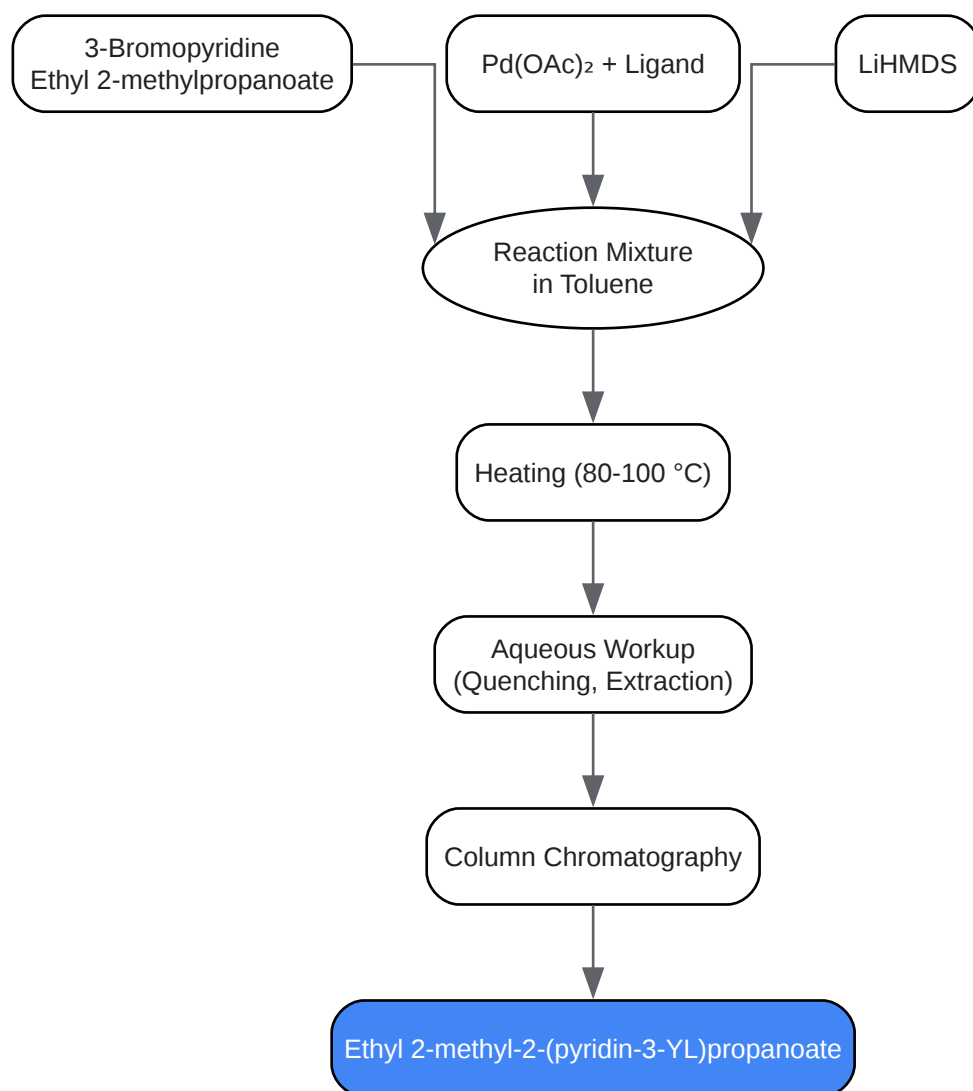
Experimental Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
- **Addition of Reagents:** Add anhydrous toluene, followed by 3-bromopyridine (1.0 eq) and ethyl 2-methylpropanoate (1.5 eq).
- **Enolate Formation:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of LiHMDS (1.4 eq) in a suitable solvent (e.g., THF) dropwise over 20 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate**.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate**.

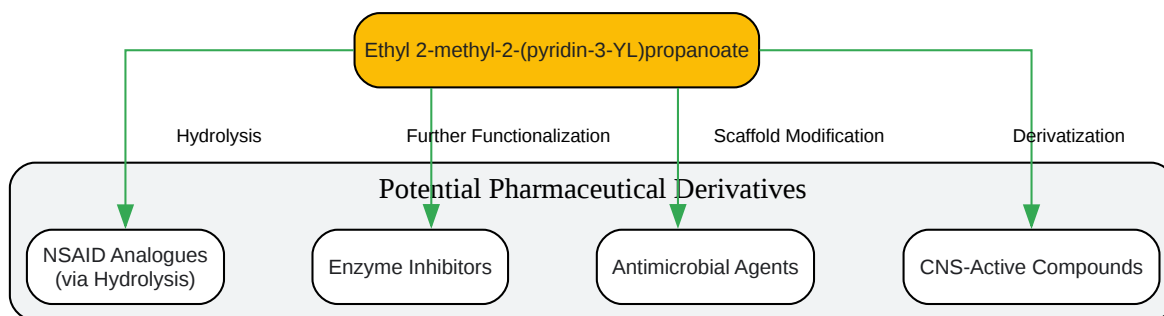


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Caption: Synthetic workflow for **Ethyl 2-methyl-2-(pyridin-3-yl)propanoate**.

Potential as a Pharmaceutical Intermediate

This diagram illustrates the potential of **Ethyl 2-methyl-2-(pyridin-3-yl)propanoate** as a versatile intermediate for the synthesis of various classes of pharmaceutical agents.



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Caption: Potential pathways from the intermediate to drug candidates.

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